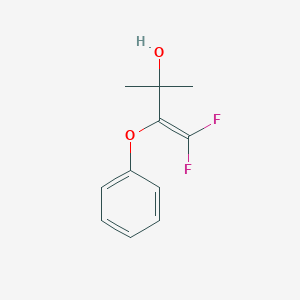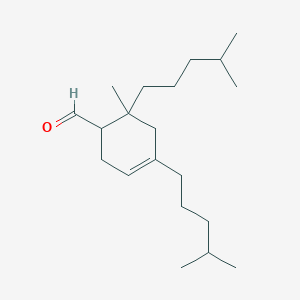![molecular formula C18H10Cl4 B14579433 1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-96-3](/img/structure/B14579433.png)
1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene is an organochlorine compound characterized by the presence of three chlorine atoms attached to a benzene ring and an additional phenyl group substituted with a chlorine atom. This compound is a derivative of benzene and is known for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,4-dichlorobenzene, which can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The chlorination of benzene or its derivatives is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and additives can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron or aluminum chloride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds .
Scientific Research Applications
1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with different chlorine atom positions.
1,3,5-Trichlorobenzene: An isomer with a symmetrical arrangement of chlorine atoms.
1,2,4-Trichlorobenzene: A simpler derivative without the additional phenyl group.
Uniqueness
1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific substitution pattern and the presence of an additional phenyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
61576-96-3 |
|---|---|
Molecular Formula |
C18H10Cl4 |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
1,2,4-trichloro-3-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)17-15(20)9-10-16(21)18(17)22/h1-10H |
InChI Key |
QPXXAZDTDXHCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


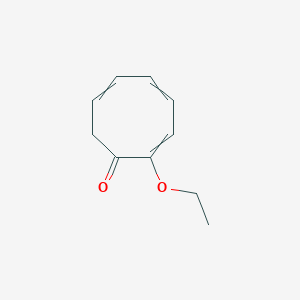
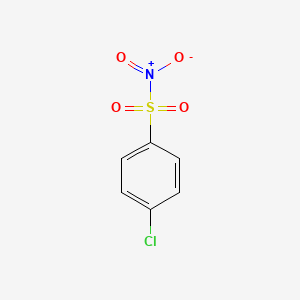
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
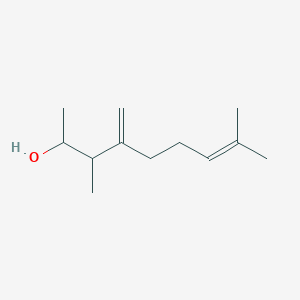
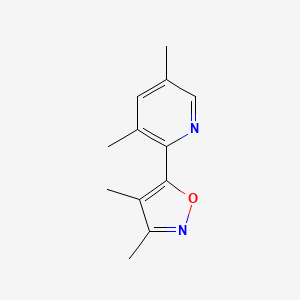
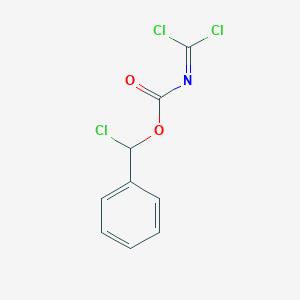
![Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B14579378.png)
![4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14579385.png)
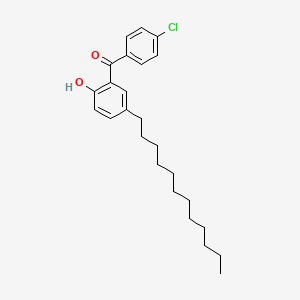
![(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14579413.png)
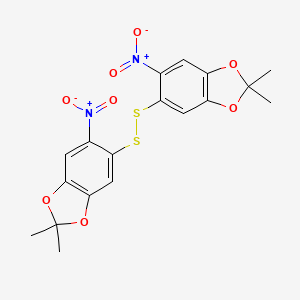
![Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-](/img/structure/B14579417.png)
